molecular formula C24H24N4O4S B11246893 1,1'-[6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one

1,1'-[6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one

Cat. No.: B11246893
M. Wt: 464.5 g/mol
InChI Key: RLBIJBBMEGXKDJ-UHFFFAOYSA-N
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Description

1-[6-(3-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

The synthesis of 1-[6-(3-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[6-(3-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic effects, particularly in drug design and development.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-(3-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with target receptors, influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 1-[6-(3-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE include other triazolothiadiazines, such as:

  • 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
  • 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
  • 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines

These compounds share a similar core structure but differ in the arrangement of substituents and specific functional groups, which can influence their chemical and biological properties

Properties

Molecular Formula

C24H24N4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

1-[6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one

InChI

InChI=1S/C24H24N4O4S/c1-5-19(29)22-21(16-8-7-9-18(14-16)32-4)27(20(30)6-2)28-23(25-26-24(28)33-22)15-10-12-17(31-3)13-11-15/h7-14H,5-6H2,1-4H3

InChI Key

RLBIJBBMEGXKDJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=C(C=C3)OC)C(=O)CC)C4=CC(=CC=C4)OC

Origin of Product

United States

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